N-ethyl-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
N-ethyl-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a structurally complex molecule featuring a tricyclic azabicyclic core fused with an ethanediamide moiety. Its synthesis and characterization are documented in specialized organic chemistry literature, particularly in studies focusing on heterocyclic systems and their derivatives.
Properties
IUPAC Name |
N-ethyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-17-15(21)16(22)18-12-8-10-4-3-7-19-13(20)6-5-11(9-12)14(10)19/h8-9H,2-7H2,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJWASWYGRDTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677724 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other tricyclic azabicyclic derivatives. For example:
- Compound 2 (from ): A polyfunctionalized benzoazulene derivative with multiple alkoxy and amide groups. While N-ethyl-N'-{2-oxo-1-azatricyclo[...]...}ethanediamide lacks the extensive aromatic substitution seen in Compound 2, both feature amide linkages and complex bicyclic systems. The synthesis of Compound 2 involves coupling reactions similar to those used for the target compound, highlighting shared synthetic challenges .
- Compound 4 (from ): A benzoazuleno-benzothiophene derivative with formylphenoxyethoxy substituents. Unlike the target compound, Compound 4 incorporates sulfur heteroatoms and additional aromatic rings, which may influence electronic properties and solubility.
Functional Group Analysis
- Amide vs. Thiadiazole Moieties : The ethanediamide group in the target compound contrasts with thiadiazole-containing analogues (e.g., compounds listed in ). Thiadiazole derivatives often exhibit enhanced metabolic stability but may introduce steric hindrance compared to the more flexible ethanediamide group .
- Tricyclic vs. Bicyclic Cores : The 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl system is distinct from simpler bicyclic frameworks (e.g., azabicyclo[4.2.0]oct-2-ene in ), which lack the fused third ring. This difference likely impacts conformational rigidity and binding interactions.
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